piperidin-1-yl(9H-xanthen-9-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidin-1-yl(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(20-12-6-1-7-13-20)18-14-8-2-4-10-16(14)22-17-11-5-3-9-15(17)18/h2-5,8-11,18H,1,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKJTZPBKHXUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Piperidin 1 Yl 9h Xanthen 9 Yl Methanone and Analogues
Strategies for Carbon-Nitrogen and Carbon-Carbon Bond Formation in Piperidine (B6355638) and Xanthene Moieties
The assembly of the target molecule hinges on the strategic formation of its constituent parts and the amide bond that connects them.
The formation of the amide bond in piperidin-1-yl(9H-xanthen-9-yl)methanone is a critical step, typically achieved by reacting piperidine with an activated derivative of 9H-xanthene-9-carboxylic acid. researchgate.net A common and straightforward method involves the conversion of the carboxylic acid into a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 9-xanthenecarbonyl chloride is then treated with piperidine, which acts as a nucleophile, to form the final amide product. researchgate.netyoutube.com
Alternatively, direct coupling of 9H-xanthene-9-carboxylic acid with piperidine can be facilitated by a variety of coupling agents. These reagents activate the carboxylic acid to promote the condensation reaction. Commonly employed coupling agents include carbonyldiimidazole (CDI) and various triazine-based reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.netacs.org The use of DMTMM is particularly effective for condensation reactions, proceeding efficiently in solvents like tetrahydrofuran (B95107) (THF). acs.org These methods are central to creating a diverse library of amide derivatives based on the xanthene scaffold. researchgate.netnih.gov
Piperidine is a potent nucleophile and readily participates in nucleophilic substitution reactions to form carbon-nitrogen bonds. While the primary route to the title compound is amidation, understanding piperidine's reactivity in SNAr (nucleophilic aromatic substitution) and other substitution reactions is crucial for synthesizing a broader range of analogues. nih.govnih.gov
Kinetic studies of piperidine reacting with various electrophiles, such as 3-halogenocyclohex-2-enones, provide insight into its reactivity. The reactions are generally free from side reactions, though solvent effects are typically minor. rsc.org In reactions with certain activated aromatic systems like N-methylpyridinium ions, the mechanism can be complex, involving a rate-determining deprotonation of an addition intermediate, showcasing a second-order dependence on the piperidine concentration. nih.gov
Table 1: Rate Coefficients for the Reaction of Piperidine with 3-Halogeno-5,5-dimethylcyclohex-2-enones in Ethanol at 70 °C
| Substrate | Leaving Group | Rate Coefficient (k / 10⁻⁴ l mol⁻¹ s⁻¹) |
|---|---|---|
| 3-Chloro-5,5-dimethylcyclohex-2-enone | Cl | 1.83 |
| 3-Bromo-5,5-dimethylcyclohex-2-enone | Br | 1.77 |
Data sourced from a kinetic study of nucleophilic substitution by piperidine. rsc.org
The construction of the tricyclic xanthene core is a key challenge that can be addressed through several synthetic pathways, including cyclization reactions. Oxidative cyclization, in particular, is a powerful tool in natural product synthesis and can be applied to form the xanthene ring system. beilstein-journals.orgnih.gov
Modern methods often focus on metal-free conditions. One such strategy involves the intramolecular reductive cyclization of 2-aryloxybenzaldehydes using a phosphorous acid/iodine system to efficiently prepare a variety of xanthenes. researchgate.net Another approach utilizes a multicomponent reaction involving an aldehyde, dimedone, and 2-naphthol (B1666908) under solvent-free conditions, catalyzed by a combination of DABCO and Amberlyst-15. mdpi.com This reaction proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent ring cyclization and dehydration to yield the xanthene product. mdpi.com Transition metal-mediated methods, such as TiCl₄-mediated cyclization of precursors, have also been developed for the synthesis of the xanthene skeleton. acs.org
Table 2: Selected Synthetic Methodologies for Xanthene Scaffold Construction
| Method | Precursors | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Intramolecular Reductive Cyclization | 2-Aryloxybenzaldehydes | Phosphorous acid/Iodine | Metal-free, efficient preparation of diverse xanthenes. researchgate.net |
| Multicomponent Reaction | Aldehyde, Dimedone, 2-Naphthol | DABCO/Amberlyst-15 | Solvent-free, atom-economical, uses a recyclable catalyst. mdpi.com |
| Friedel-Crafts Type Cyclization | Salicylic acids, Phenols | Zinc chloride/Phosphoryl chloride | Classical method for hydroxyxanthone synthesis. rsc.org |
| TiCl₄-Mediated Cyclization | Diaryl ethers | TiCl₄ | Facile and versatile strategy for various xanthene derivatives. acs.org |
The formation of the methanone (B1245722) linkage between the xanthene and piperidine moieties is fundamentally a condensation reaction, where a small molecule, such as water or HCl, is eliminated. When 9-xanthenecarbonyl chloride reacts with piperidine, the condensation results in the elimination of hydrogen chloride (HCl).
In the case of direct coupling between 9H-xanthene-9-carboxylic acid and piperidine, coupling agents are employed to facilitate the dehydration (water elimination) process. researchgate.netacs.org These agents activate the carboxylic acid by converting its hydroxyl group into a better leaving group, thereby promoting the nucleophilic attack by the amine. Hydrothermal pyrolysis experiments have also demonstrated that condensation reactions to form amides from carboxylic acids can occur at elevated temperatures and pressures, representing a less common but viable synthetic route. researchgate.net These condensation strategies are versatile and essential for linking various amine-containing fragments to the xanthene core. nih.gov
Functional Group Interconversions on the Xanthene/Xanthone (B1684191) Core
Once the xanthene scaffold is constructed, its functional groups can be modified to produce a wide array of derivatives. A primary example is the oxidation of the xanthene methylene (B1212753) bridge to a ketone, yielding a xanthone.
The oxidation of the 9-methylene group of a 9H-xanthene to the corresponding carbonyl of a xanthone is a common and important transformation. This can be achieved using a variety of oxidizing agents and catalytic systems. nih.govnih.gov
A particularly green and efficient method is the metal-free photocatalytic oxidation using visible light. nih.gov In this process, 9H-xanthenes are oxidized to xanthones in high or even quantitative yields using molecular oxygen as the ultimate oxidant, catalyzed by riboflavin (B1680620) tetraacetate. nih.govnih.gov Other established methods employ transition metal catalysts, such as ruthenium, iron, or copper complexes, often under aerobic conditions. nih.gov Non-metal chemical oxidation systems have also been developed, including the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with tert-butyl nitrite. nih.gov The choice of oxidant and catalyst allows for controlled conversion of the xanthene core to the xanthone structure, which is a key scaffold in many biologically active molecules. rsc.org
Table 3: Catalytic Systems for the Oxidation of 9H-Xanthene to Xanthone
| Catalyst | Oxidant | Conditions | Reference |
|---|---|---|---|
| Riboflavin tetraacetate | Molecular Oxygen (O₂) | Visible blue light irradiation | nih.govnih.gov |
| Ruthenium complexes | Oxygen (O₂) or Iodate salts | - | nih.gov |
| Iron complexes | Oxygen (O₂) | Aerobic conditions | nih.gov |
| Copper(II) chloride | - | - | nih.gov |
| Graphitic carbon nitride | Oxygen (O₂) | - | nih.gov |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | tert-Butyl nitrite | Acetic acid | nih.gov |
Electrophilic Aromatic Substitution on the Xanthene Ring
The electron-rich nature of the xanthene ring system makes it susceptible to electrophilic aromatic substitution (EAS) reactions. These reactions allow for the introduction of various functional groups onto the aromatic backbone, thereby modulating the electronic and steric properties of the molecule. Key EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions can be applied to the xanthene core of this compound and its precursors.
The synthesis of xanthene dyes, for instance, often employs Friedel-Crafts acylation, a type of EAS reaction. In a related synthesis, fluorescein (B123965) is produced through the reaction of phthalic anhydride (B1165640) with resorcinol (B1680541) in the presence of an acid catalyst. wpmucdn.com This process involves two successive Friedel-Crafts acylation reactions to build the xanthene framework. wpmucdn.com The general mechanism for EAS involves the generation of a strong electrophile, which is then attacked by the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. masterorganicchemistry.commsu.edu Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com Common electrophiles are generated in situ; for example, the nitronium ion (NO₂⁺) for nitration is formed from nitric acid and sulfuric acid, and acyl cations for Friedel-Crafts acylation are generated from acyl halides or anhydrides with a Lewis acid. masterorganicchemistry.combjmu.edu.cn
While specific studies on the direct electrophilic substitution on this compound are not extensively documented, the reactivity of the parent xanthene ring suggests that such transformations are feasible. The directing effects of the existing substituents on the xanthene ring would influence the regioselectivity of these reactions.
Derivatization of the Piperidine Moiety
The piperidine ring in this compound provides a versatile handle for structural modifications. Derivatization of this moiety can significantly impact the compound's physical, chemical, and biological properties. A variety of synthetic strategies can be employed to introduce functional groups onto the piperidine ring, either by starting with a pre-functionalized piperidine or by modifying the piperidine ring in the final compound.
The synthesis of highly substituted piperidines is an active area of research. ajchem-a.com Methodologies include the hydrogenation of substituted pyridines, which can be controlled to yield specific stereoisomers. nih.gov For instance, the reduction of substituted pyridines can lead to the formation of various piperidine derivatives that can then be used in subsequent reactions. nih.gov Furthermore, one-pot synthesis methods for highly substituted piperidines have been developed, such as the condensation of 2-[(2-oxo-2-arylethyl)anilino]-1-aryl-1-ethanones with arylidene acetophenones under microwave irradiation. researchgate.net
Another approach to piperidine derivatization involves pre-column derivatization techniques, for example, using 4-toluene sulfonyl chloride to functionalize the piperidine nitrogen. researchgate.net While this is often used for analytical purposes, similar reactions can be adapted for synthetic derivatization. The introduction of substituents at various positions on the piperidine ring can be achieved through multi-step synthetic sequences, allowing for fine-tuning of the molecule's properties. ajchem-a.com
Multi-Component and Catalytic Synthetic Protocols
Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and catalytic methods to enhance efficiency, reduce waste, and simplify reaction procedures. These approaches are highly relevant to the synthesis of this compound and its analogues.
One-Pot Synthetic Procedures for Analogues
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time and resource management. For the synthesis of xanthene derivatives, several one-pot procedures have been reported. For example, the synthesis of 1,8-dioxo-octa-hydro xanthene derivatives can be achieved through a one-pot reaction of aldehydes and dimedone. rsc.org Similarly, various xanthene derivatives can be synthesized via a one-pot condensation of aldehydes, 2-naphthol, and dimedone using a reusable catalyst. nih.gov
The development of one-pot methods for highly substituted piperidines is also well-documented. A Michael addition-aldol cyclization sequence can be employed in a one-pot synthesis to generate complex piperidine structures. researchgate.net Iron-catalyzed reductive amination of ϖ-amino fatty acids provides another efficient one-pot route to piperidines. nih.gov These methods could potentially be adapted to synthesize analogues of this compound by incorporating a xanthene-containing starting material.
Metal-Catalyzed Coupling Reactions Relevant to the Chemical Compound
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are highly applicable to the synthesis and derivatization of the target compound. For instance, the synthesis of xanthene derivatives can be achieved using transition metal catalysts supported on materials like zeolite. rsc.orgnih.gov Copper-catalyzed one-pot cascade reactions have also been developed for the construction of xanthene frameworks. researchgate.net
Furthermore, the synthesis of the amide bond in this compound can be facilitated by coupling agents, which are often used in peptide synthesis. The formation of amides from xanthene-9-carboxylic acid and amines is a common strategy. researchgate.net
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of new reactions. The synthesis of xanthenes often proceeds through the formation of an o-quinone methide intermediate. beilstein-archives.org For instance, in the synthesis of benzo[b]xanthene-triones, the proposed mechanism involves the activation of a carbonyl group by a nanocatalyst, followed by Knoevenagel condensation, Michael addition, and finally cyclization. nih.gov
The formation of xanthene dyes via Friedel-Crafts acylation involves the initial formation of a substituted benzophenone, which is then protonated to form a cationic intermediate that undergoes a subsequent intramolecular alkylation-like reaction to form the xanthene core. wpmucdn.com
For the synthesis of piperidine derivatives, mechanistic understanding allows for the control of stereoselectivity. For example, in the hydrogenation of pyridines, the choice of catalyst and reaction conditions can influence the diastereomeric ratio of the resulting piperidines. nih.gov Radical-mediated amine cyclization, catalyzed by cobalt(II), is another method for piperidine synthesis where understanding the competitive radical rebound and 1,5-H-transfer processes is key to controlling product distribution. nih.gov
Structure Activity Relationship Sar Investigations of Piperidin 1 Yl 9h Xanthen 9 Yl Methanone Analogues
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of piperidin-1-yl(9H-xanthen-9-yl)methanone analogues is highly dependent on the nature and position of substituents on both the xanthene and piperidine (B6355638) moieties. Research on related scaffolds, such as N-arylpiperidine-3-carboxamides and other xanthene derivatives, provides significant insights into these relationships.
Modifications to the piperidine ring are crucial for determining the potency and selectivity of these compounds. For instance, in a series of N-arylpiperidine-3-carboxamide derivatives developed as senescence inducers in melanoma cells, the piperidine-3-carboxamide moiety was found to be essential for activity. nih.gov Its regioisomer, a piperidine-4-carboxamide, was inactive, highlighting the critical role of the substituent's position on the piperidine ring. nih.gov Furthermore, the size of the heterocyclic ring is important, as replacing piperidine with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) led to a gradual decrease in activity. nih.gov
Substitutions on the aromatic ring attached to the piperidine amide can also dramatically alter biological effects. In the aforementioned study on antimelanoma agents, replacing a benzene (B151609) ring with a pyridine (B92270) ring in the N-aryl portion resulted in a significant improvement in biological activity. nih.gov The presence of electronegative atoms, such as fluorine, on this aromatic ring also strongly influenced the desired cellular phenotype. nih.gov
On the xanthene portion of the molecule, substitutions can modulate activity and selectivity. While direct SAR studies on substituted piperidin-1-yl(9H-xanthen-9-yl)methanones are limited, research on other xanthene-9-carboxamides and related structures demonstrates the importance of the xanthene core. For example, in a series of calpain inhibitors derived from piperidine carboxamides, the nature of the group in the P2 region, analogous to the xanthene scaffold, was a key determinant of inhibitory potency and selectivity. nih.gov
The following interactive table summarizes the impact of substituent modifications on the biological activity of related piperidine carboxamide analogues.
| Compound Series | Scaffold | Modification | Impact on Biological Activity | Reference |
| Antimelanoma Agents | N-arylpiperidine-3-carboxamide | Replacement of piperidine with pyrrolidine or azetidine | Decreased activity | nih.gov |
| Antimelanoma Agents | N-arylpiperidine-3-carboxamide | Isomeric shift from piperidine-3- to piperidine-4-carboxamide | Inactivation of the compound | nih.gov |
| Antimelanoma Agents | N-arylpiperidine-3-carboxamide | Replacement of N-aryl benzene ring with pyridine | Markedly improved activity | nih.gov |
| Calpain Inhibitors | Piperidine carboxamide derivatives | Variations in the P2 region (analogous to the xanthene moiety) | Significant changes in potency and selectivity | nih.gov |
| Acetylcholinesterase Inhibitors | 1-benzyl-4-substituted-piperidine | Rigidification of the N-benzoyl-N-methylaminoethyl side chain to an isoindolone | Maintained potent activity | nih.gov |
Positional Isomerism and Stereochemical Effects on Molecular Interactions
The spatial arrangement of functional groups in this compound analogues plays a pivotal role in their interaction with biological targets. This includes both positional isomerism—the placement of substituents on the aromatic rings—and stereochemistry, particularly when chiral centers are present.
Positional isomerism on the xanthene ring system can significantly affect the molecule's binding affinity and efficacy. While specific studies on this compound are not prevalent, research on other complex molecules demonstrates this principle. For example, the substitution pattern on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives was found to be critical for their inhibitory activity against the FOXM1 protein, with the electronic properties of the substituents being a key factor. researchgate.net
Stereochemistry is another critical determinant of biological activity, especially concerning the piperidine ring. The introduction of chiral centers can lead to enantiomers with vastly different pharmacological profiles. mdpi.com In the development of N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents, the S-isomer of a compound with a pyridine B-ring and a pyrrole (B145914) R3 substituent demonstrated significantly improved activity compared to other analogues. nih.gov This underscores the importance of a specific stereochemical configuration for optimal interaction with the biological target. The chair conformation of the piperidine ring and the orientation of its substituents can dictate how the molecule fits into a binding pocket.
The table below illustrates the effects of positional isomerism and stereochemistry on the molecular interactions of related compounds.
| Compound Series | Structural Feature | Observation | Impact on Molecular Interaction | Reference |
| Antimelanoma Agents | Regioisomerism of carboxamide on piperidine ring | Piperidine-3-carboxamide active, piperidine-4-carboxamide inactive | Dictates the correct orientation of the pharmacophore for binding | nih.gov |
| Antimelanoma Agents | Stereoisomerism | The S-isomer showed the most potent activity | A specific stereoisomer is required for optimal target engagement | nih.gov |
| FOXM1 Inhibitors | Positional isomerism of substituents on phenyl ring | The electronic effect of substituents at different positions altered activity | Influences the electron density and interactions with key residues in the binding site | researchgate.net |
| Chiral Drugs | General principle | Enantiomers often exhibit different biological activities | One enantiomer may have higher affinity and efficacy for the target protein | mdpi.com |
Rational Design of Derivatives Based on Scaffold Hybridization
The rational design of novel derivatives by hybridizing the this compound scaffold with other pharmacophores is a promising strategy to develop multifunctional molecules with improved therapeutic profiles. Molecular hybridization involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. ajchem-a.com This approach can lead to compounds with dual or synergistic activities, or with enhanced potency and selectivity.
The this compound scaffold is an attractive starting point for hybridization due to the distinct properties of its two main components. The xanthene core is a rigid, planar structure found in many biologically active compounds, while the piperidine ring offers a flexible, non-planar component that can be readily functionalized to modulate physicochemical properties and target interactions. nih.govresearchgate.net
One rational design approach could involve hybridizing the xanthene-piperidine core with moieties known to target specific enzymes or receptors. For example, based on the development of dual cholinesterase inhibitors, one could envision linking the xanthene-piperidine scaffold to a fragment known to interact with the peripheral anionic site of acetylcholinesterase, potentially creating a dual-binding inhibitor. nih.gov
Another strategy could be to incorporate isosteric replacements within the scaffold to improve drug-like properties. For instance, in the development of P2Y14 receptor antagonists, piperidine bioisosteres were successfully used to create neutral molecules with enhanced receptor affinity. colab.ws This principle could be applied to the this compound scaffold to optimize its pharmacokinetic profile.
The following table presents examples of rational design strategies based on scaffold hybridization in related compound classes.
| Design Strategy | Original Scaffold/Pharmacophore | Hybridized Moiety | Intended Outcome | Reference |
| Dual-action Hybrids | Shikonin (naphthoquinone) | α-lipoic acid derivative | Creation of dual tubulin/PDK1 inhibitors | ajchem-a.com |
| Multifunctional Inhibitors | Acridine | Piperazine | Development of multifunctional cholinesterase inhibitors for cognitive dysfunction | nih.gov |
| Bioisosteric Replacement | Piperidine | 5-(hydroxymethyl)isoxazol-3-yl | Removal of zwitterionic character and enhancement of receptor affinity | colab.ws |
| Peptidomimetics | 2-deoxystreptamine (aminoglycoside core) | cis-3,5-diamino-piperidine (DAP) | Creation of simpler, synthetically accessible mimetics that retain RNA binding |
Computational and Theoretical Chemistry Studies of the Chemical Compound
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Currently, there are no specific molecular docking studies published in peer-reviewed journals that detail the interaction of piperidin-1-yl(9H-xanthen-9-yl)methanone with specific biological targets. Such a study would typically report the binding energy (in kcal/mol) and identify key amino acid residues involved in the interaction, providing insights into the compound's potential biological activity. For instance, studies on similar heterocyclic compounds often investigate interactions with enzymes like acetylcholinesterase or various receptors.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide valuable information about the molecule's geometry, charge distribution, and orbital energies.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A small energy gap suggests high reactivity.
Specific FMO analysis for this compound is not found in the available literature. A typical study would calculate the energies of the HOMO and LUMO and the resulting energy gap, which would indicate the compound's potential for charge transfer and its kinetic stability.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
This table is for illustrative purposes only, as specific data for the target compound is not available.
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.
An MEP map for this compound has not been published. Such a map would likely show a region of negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor, and regions of positive potential around the hydrogen atoms.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. These simulations can reveal the stability of the binding pose predicted by molecular docking and map the flexibility of both the ligand and the protein. Key outputs of MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex.
There are no published MD simulation studies specifically for complexes involving this compound. A hypothetical study would involve placing the docked compound into a simulated physiological environment to observe its dynamic interactions with the target protein over a set period, typically in nanoseconds.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value |
| Simulation Time (ns) | Data not available |
| Average RMSD (Å) | Data not available |
| Key Interacting Residues | Data not available |
This table is for illustrative purposes only, as specific data for the target compound is not available.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to search large compound libraries for other molecules with similar features that might exhibit the same biological activity.
A specific pharmacophore model based on the structure and activity of this compound has not been developed. The creation of such a model would require a set of active compounds with a common biological target to derive the key chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
Pre Clinical Biological Activity Research Non Human, Mechanistic Focus
Enzyme Modulation and Inhibition Studies
The capacity of chemical compounds to modulate or inhibit enzymes is a cornerstone of pharmacological research. For piperidin-1-yl(9H-xanthen-9-yl)methanone, preliminary research has suggested potential interactions with key enzymes involved in metabolic and microbial pathways.
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, and its inhibition is a therapeutic target for metabolic diseases. While direct studies on this compound are not available, research into related piperidine-containing compounds has shown promise. For instance, novel (4-piperidinyl)-piperazine derivatives have been synthesized and demonstrated potent, non-selective inhibitory activity against both ACC1 and ACC2 isoforms in enzymatic and cell-based assays. nih.gov The optimization of the substituents on the piperidine (B6355638) ring was found to be crucial for this inhibitory activity. nih.gov
The rise of antibiotic resistance has spurred research into compounds that can counteract these mechanisms, such as efflux pump inhibitors. The xanthene core of this compound is structurally related to compounds that have been investigated for this purpose. Xanthene derivatives have been synthesized and evaluated for their ability to inhibit bacterial efflux pumps, which are key contributors to multidrug resistance. mdpi.com The tricyclic xanthene nucleus appears to be an important structural feature for this activity. mdpi.com By inhibiting these pumps, such compounds could potentially restore the effectiveness of antibiotics that are otherwise expelled from the bacterial cell. mdpi.com
Receptor Ligand Binding and Functional Assays in In Vitro Systems
The interaction of a compound with cellular receptors is fundamental to its pharmacological effect. The presence of a piperidine moiety in this compound suggests a potential for receptor binding activity. In vitro screening of a library of piperidine/piperazine-based compounds has revealed ligands with high affinity for the sigma-1 (S1R) receptor. nih.gov Functional assays, such as those involving the S1R allosteric modulator phenytoin, are employed to determine the functional profile of these ligands as either agonists or antagonists. nih.gov
Interactive Table: Receptor Binding Profile of Related Compounds
| Receptor Subtype | Ligand Class | Key Findings |
|---|
Cellular Pathway Modulation Studies (e.g., Nrf2 Pathway Activation)
The xanthene structure within this compound is analogous to that of xanthones, a class of compounds known to modulate cellular stress response pathways. Specifically, xanthone (B1684191) derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.govnih.gov This pathway plays a central role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes. nih.gov Studies have shown that both natural and synthetic xanthones can promote the translocation of Nrf2 to the nucleus, thereby enhancing the cell's capacity to counteract oxidative damage. nih.govnih.gov This suggests a plausible mechanism by which compounds containing a xanthene scaffold could exert protective effects.
Antimicrobial Activities in In Vitro Models
The antimicrobial potential of this compound can be inferred from the established activities of its constituent chemical groups.
Both xanthene and piperidine derivatives have been the subject of antimicrobial research. Plant-derived xanthones have demonstrated a broad spectrum of bactericidal activities against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, various synthetic piperidine derivatives have been created and assessed for their antibacterial and antifungal properties. nih.gov The specific substitutions on the piperidine ring have been shown to significantly impact the potency and spectrum of antimicrobial activity. mdpi.com
Interactive Table: Antibacterial Activity of Related Compound Classes
| Bacterial Strain Type | Compound Class | Observed Effect |
|---|---|---|
| Gram-positive and Gram-negative | Xanthene derivatives | Reports indicate varying degrees of inhibitory and bactericidal activity. nih.gov |
Antifungal Activities
The xanthene scaffold, a core component of "this compound," is recognized in medicinal chemistry for its wide range of biological effects, including antifungal properties. nih.gov While direct studies on the antifungal activity of this compound are not extensively documented in publicly available research, the broader class of 9H-xanthene-9-carboxamides, to which it belongs, has shown significant promise.
Research into carboxamide derivatives has identified them as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a known mechanism of action for several commercial fungicides. nih.gov For instance, a study focusing on novel carboxamide derivatives incorporating a 1,2,3-triazole ring demonstrated potent antifungal activity against various plant pathogenic fungi. One particular compound from this series, designated A3-3, exhibited noteworthy efficacy against Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis, and Gaeumannomyces graminis, with half-maximal effective concentrations (EC50) that were comparable to the commercial fungicide boscalid (B143098). nih.gov This highlights the potential contribution of the carboxamide functional group to the antifungal profile of these molecules.
Further supporting this, another study on novel carboxamides featuring a chalcone (B49325) scaffold, also designed as potential SDHIs, reported significant findings. researchgate.net A compound from this series, labeled as 5k , displayed exceptional activity against Rhizoctonia solani, with an EC50 value of 0.20 μg/mL, surpassing the efficacy of boscalid in the same assay. researchgate.net These collective findings suggest a strong potential for compounds within the xanthene carboxamide class, including this compound, to exhibit antifungal activities.
Interactive Data Table: Antifungal Activity of Related Carboxamide Derivatives
| Compound | Target Fungi | EC₅₀ (µg/mL) |
| A3-3 | Sclerotinia sclerotiorum | 1.08 nih.gov |
| A3-3 | Botrytis cinerea | 8.75 nih.gov |
| A3-3 | Rhizoctonia cerealis | 1.67 nih.gov |
| A3-3 | Gaeumannomyces graminis | 5.30 nih.gov |
| 5k | Rhizoctonia solani | 0.20 researchgate.net |
| 5k | Sclerotinia sclerotiorum | 2.53–4.06 researchgate.net |
| 5k | Botrytis cinerea | 2.53–4.06 researchgate.net |
| 5k | Alternaria alternata | 2.53–4.06 researchgate.net |
Antioxidant Potential Evaluation in Cell-Based Assays
Xanthene derivatives are a well-established class of compounds with significant antioxidant potential. The inherent structure of the xanthene core makes it an effective scaffold for the development of agents that can counteract oxidative stress, a key factor in the pathology of numerous diseases.
Studies on various xanthene derivatives have consistently demonstrated their antioxidant capabilities. For example, a series of xanthenedione derivatives were evaluated for their ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, with results indicating that several of the synthesized compounds possessed notable radical-scavenging properties. shd-pub.org.rsresearchgate.net The antioxidant efficacy was observed to be influenced by the specific chemical groups attached to the xanthene core. shd-pub.org.rs
In another study, xanthene and thioxanthene (B1196266) derivatives coupled with cysteine were assessed for their antioxidant activity. nih.govacs.org One of these compounds, referred to as compound 4 , exhibited potent antioxidant inhibition. nih.gov The antioxidant mechanism of xanthene derivatives is generally understood to involve the donation of a hydrogen atom or an electron to neutralize damaging free radicals. While specific cell-based antioxidant data for this compound is not detailed in the available literature, the consistent findings for the broader xanthene class suggest that it is likely to share these antioxidant properties.
Interactive Data Table: Antioxidant Activity of Selected Xanthene Derivatives
| Derivative Class | Assay Method | Key Finding |
| Xanthenedione derivatives | ABTS radical scavenging | Several compounds demonstrated the ability to scavenge radical cations. shd-pub.org.rsresearchgate.net |
| Cysteine-coupled xanthene derivative (4 ) | Antioxidant inhibition assay | Exhibited potent antioxidant inhibition with an IC₅₀ of 15.44 ± 6 nM. nih.gov |
| Xanthenedione derivative with a catechol unit (31 ) | DPPH scavenging assay | Showed higher activity than butylated hydroxytoluene (BHT) and activity similar to quercetin, with an EC₅₀ of 3.79 ± 0.06 μM. ijcrt.org |
G-Quadruplex DNA Stabilization Investigations
G-quadruplexes (G4s) are distinctive, non-standard secondary structures that can form in guanine-rich segments of DNA. engineering.org.cn These structures are of significant interest as they are found in telomeres and the promoter regions of various oncogenes, including c-myc and bcl-2. nih.govnih.gov The stabilization of these G4 structures by small molecules can interfere with telomerase activity and modulate the expression of these oncogenes, positioning G4s as promising targets for the development of new anticancer therapies. engineering.org.cn
The planar, aromatic nature of the xanthene core makes it an ideal candidate for interacting with and stabilizing G-quadruplex structures, primarily through stacking onto the terminal G-tetrad. nih.gov Research into xanthene and xanthone derivatives has explored their potential as G-quadruplex stabilizing ligands. nih.govnih.govresearchgate.net Computational docking studies have indicated that the xanthene core can effectively superimpose with the G-tetrad of a G-quadruplex. nih.gov
Experimental techniques such as Fluorescence Resonance Energy Transfer (FRET) assays have been employed to validate the G-quadruplex binding activity of xanthene derivatives and to assess their selectivity for G4 structures over standard duplex DNA. nih.gov These studies have shown that certain xanthene-based ligands are effective G-quadruplex binders with a preference for G4 structures located in human telomeres and oncogene promoters. nih.govnih.gov Although specific investigations into the G-quadruplex stabilizing properties of this compound are not explicitly reported, the established activity of the general xanthene class suggests a potential for such interactions. The specific side chains attached to the xanthene scaffold are known to be critical in determining both the binding affinity and the selectivity for G-quadruplex DNA.
Interactive Data Table: G-Quadruplex Stabilization by Xanthene Derivatives
| Derivative Class | Investigative Method | Key Finding |
| Xanthene-based ligands | Docking studies | Demonstrated good superimposition with the terminal G-tetrad of the G-quadruplex. nih.gov |
| Xanthene derivatives | FRET assays | Confirmed binding to quadruplex structures with selectivity over duplex DNA. nih.gov |
| Xanthene derivatives | ESI mass spectrometry | Provided evidence supporting their properties as good G-quadruplex ligands. nih.govresearchgate.net |
Neurobiological Activity Profiling in Model Systems
The xanthene class of compounds has been the subject of research for various neurobiological applications, partly due to their structural characteristics that may permit them to cross the blood-brain barrier. nih.govnih.gov
A key area of this research has been the investigation of their potential as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. A study focusing on xanthenedione derivatives identified a compound with a catechol unit, designated as 31 , as a potent inhibitor of AChE. ijcrt.org This compound exhibited a half-maximal inhibitory concentration (IC50) of 31.0 ± 0.09 μM, which was found to be more potent than the established drug galantamine in the same experimental setup. ijcrt.org
In addition to enzyme inhibition, the neuroprotective effects of xanthene derivatives have also been noted. nih.gov The mechanisms underlying these effects are thought to be linked to their antioxidant properties, which can help protect neuronal cells from damage induced by oxidative stress. While specific neurobiological studies on this compound are not prominent in the literature, the demonstrated activities of related xanthene derivatives point to a potential for this compound to be active in the central nervous system.
Interactive Data Table: Neurobiological Activity of a Xanthenedione Derivative
| Compound | Assessed Activity | IC₅₀ (µM) |
| Xanthenedione with a catechol unit (31 ) | Acetylcholinesterase Inhibition | 31.0 ± 0.09 ijcrt.org |
Advanced Applications in Research and Materials Science
Development as Chemical Probes for Biological Pathway Elucidation
The xanthene core is a foundational structure for a multitude of fluorescent dyes, including fluoresceins and rhodamines, which are extensively used as chemical probes in biological imaging. nih.govmdpi.comnih.gov These probes are instrumental in visualizing and quantifying dynamic processes within living cells with high sensitivity and real-time detection. mdpi.com The core structure's rigidity and extensive π-conjugation are responsible for its inherent fluorescence. mdpi.com The ability of xanthene derivatives to exist in both a fluorescent open form and a non-fluorescent, spirocyclic closed form allows for the design of "turn-on" probes that respond to specific biological triggers such as pH changes, enzyme activity, or the presence of specific analytes. mdpi.comnih.govacs.org
Derivatives of xanthene have been engineered to act as probes for a variety of biological targets and processes. For instance, modified xanthenes have been developed to detect metal ions, reactive oxygen species (ROS), and specific enzymes. acs.orgmagtech.com.cn The structural adjustability of the xanthene scaffold allows for the incorporation of various functional groups that can target specific organelles or proteins. mdpi.com
The piperidine (B6355638) moiety, a common feature in many pharmaceuticals and bioactive molecules, can also play a crucial role in the design of chemical probes. wikipedia.orgijnrd.org It can be functionalized to enhance the probe's solubility, cell permeability, or binding affinity to a specific biological target. nih.gov For example, piperidine-containing compounds have been developed as selective inhibitors and probes for enzymes like c-Jun N-terminal kinase 3 (JNK3), providing valuable tools for studying its role in neurodegenerative diseases. researchgate.net
Given these precedents, piperidin-1-yl(9H-xanthen-9-yl)methanone is a promising candidate for development as a chemical probe. The xanthene portion provides the fluorescent signaling capability, while the piperidine ring could be modified to confer target specificity or modulate the probe's physicochemical properties.
Table 1: Examples of Xanthene-Based Chemical Probes and Their Applications
| Probe Type | Target/Application | Principle of Detection | Reference |
| Rhodamine-based sensor | Hypochlorous acid (HOCl) | Oxidant-mediated ring-opening | acs.org |
| Rhodamine hydrazone | Mercury ions (Hg²⁺) | Spirolactam ring-opening upon ion binding | acs.org |
| Silicon-substituted xanthenes | pH, Metal ions (e.g., Zn²⁺, Ca²⁺), Enzymes | Modulation of fluorescence in response to analyte | magtech.com.cn |
| Rhodamine-fused xanthene | Peroxynitrite and Nitroreductase | Fluorescence off-on mechanism | researchgate.net |
Utilization in Fluorescent and Luminescent Material Design
The excellent photophysical properties of xanthene dyes, such as high extinction coefficients, impressive quantum yields, and good photostability, make them ideal components for fluorescent and luminescent materials. acs.org These dyes are utilized in a range of technologies, including organic light-emitting diodes (OLEDs) and laser dyes. nih.gov The emission wavelength of xanthene derivatives can be tuned by chemical modifications, with some silicon-substituted xanthenes emitting in the near-infrared (NIR) region, which is advantageous for in vivo imaging due to reduced phototoxicity and deeper tissue penetration. magtech.com.cn
The incorporation of a piperidine moiety can also influence the luminescent properties of a molecule. Piperidine-substituted naphthalimides, for example, exhibit solvatochromism, where their fluorescence emission color changes with the polarity of the solvent. nih.gov This property is valuable for developing sensors and smart materials. Research on piperidine-based derivatives has led to the development of red-emitting luminescent materials with potential applications in biological imaging and display devices. researchgate.net
Therefore, this compound could be explored as a building block for novel fluorescent materials. The combination of the highly fluorescent xanthene core with the modifiable piperidine ring offers a strategy for creating materials with tailored photophysical properties.
Table 2: Photophysical Properties of Selected Xanthene and Piperidine Derivatives
| Compound Class | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference |
| Fluorescein (B123965) | ~494 | ~521 | Good water solubility, bright at physiological pH | acs.org |
| Rhodamine | ~500-600 | ~500-600 | High stability and brightness | nih.gov |
| Silicon-substituted Xanthenes | >650 (NIR) | >650 (NIR) | Red-shifted emission for in vivo applications | magtech.com.cn |
| Piperidine-substituted Naphthalimides | ~340-420 | ~460-550 | Solvatochromic fluorescence | nih.gov |
| Piperidine-based red emitters | - | 540-670 | Tunable red emission | researchgate.net |
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions. wikipedia.org Host-guest chemistry, a central concept in this field, focuses on the formation of complexes where a "host" molecule encapsulates a "guest" molecule. wikipedia.org These interactions are fundamental to many biological processes and have applications in areas like drug delivery and sensing. rsc.org
Xanthene derivatives can participate in host-guest interactions. For example, the photophysical properties of oxazine-1, a type of xanthene dye, are modulated upon forming inclusion complexes with cyclodextrins (a common host molecule). researchgate.net The size compatibility between the host and the guest is a key factor in these interactions. researchgate.net
The piperidine ring is also a valuable building block in supramolecular chemistry. It can form hydrogen-bonded networks and its derivatives have been used to construct distinct supramolecular assemblies. rsc.org The conformation of the piperidine ring can be influenced by its environment, which can be exploited in the design of responsive supramolecular systems. wikipedia.org
Catalytic Facilitation in Organic Transformations
Xanthene derivatives have been employed as catalysts in various organic reactions. For example, metal-exchanged zeolites have been used as heterogeneous catalysts for the synthesis of xanthene derivatives themselves, highlighting the stability of the xanthene core under catalytic conditions. rsc.orgrsc.org Copper immobilized on amine-modified zeolites has also proven to be an efficient catalyst for xanthene synthesis. chemmethod.com
The piperidine moiety is widely used as a base catalyst in organic synthesis. wikipedia.org It is particularly effective in reactions such as the Knoevenagel condensation and the Stork enamine alkylation. wikipedia.orgnih.gov The basicity and steric properties of piperidine and its derivatives can be tuned to control the outcome of these reactions.
The dual functionality of this compound, possessing both a stable xanthene scaffold and a potentially catalytic piperidine-derived amide, suggests its potential as a novel ligand or catalyst in organic synthesis. The xanthene part could be modified to create a chiral environment for asymmetric catalysis, while the amide functionality could coordinate to metal centers or act as a basic site.
Future Research Directions and Perspectives for Piperidin 1 Yl 9h Xanthen 9 Yl Methanone
Exploration of Novel Synthetic Methodologies
The development of new synthetic routes for piperidin-1-yl(9H-xanthen-9-yl)methanone and its analogs is a cornerstone for future research. While the core structure can be formed through established methods like the acylation of piperidine (B6355638) with a xanthene-9-carbonyl derivative, future efforts could focus on more efficient, sustainable, and versatile strategies.
One promising direction is the use of multicomponent reactions (MCRs). MCRs offer an atom-economical and environmentally benign approach to synthesize complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.net Researchers could explore one-pot condensation reactions involving a xanthene precursor, piperidine, and a carbonyl source, potentially catalyzed by novel heterogeneous catalysts. mdpi.com The use of ultrasound-assisted green synthesis is another area ripe for exploration, as it can lead to higher yields, significantly reduced reaction times, and milder reaction conditions. nih.gov The development of methodologies using recyclable catalysts, such as DABCO/Amberlyst-15 or magnetic nanoparticles, would further enhance the environmental sustainability of the synthesis. mdpi.comnih.gov
Furthermore, modifying the carbonyl group at the 9-position of xanthones is a direct method to produce a variety of xanthene derivatives. nih.govresearchgate.net Future research could refine this approach for the specific synthesis of piperidine amides, potentially through novel activation methods of the xanthene-9-carboxylic acid precursor.
Integration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. The integration of techniques like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations can provide deep insights into the compound's behavior and guide synthetic efforts. dntb.gov.uanih.govrsc.org
QSAR models can be developed to correlate the structural features of xanthene-piperidine derivatives with their biological activities. dntb.gov.uaresearchgate.net This would allow for the prediction of the potency of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Molecular docking studies can predict the binding modes and affinities of these compounds with various biological targets. nih.govsrce.hrresearchgate.net By simulating the interaction between the ligand and a protein's active site, researchers can identify key amino acid residues involved in binding and understand the structural basis of activity. nih.govrsc.org For instance, docking studies have been used to investigate the interaction of xanthene derivatives with DNA and various enzymes. srce.hr
Molecular dynamics (MD) simulations can further elucidate the stability of the ligand-receptor complex and reveal the dynamic nature of the interactions over time. nih.govresearchgate.net These simulations provide a more realistic model of the biological environment and can help validate the binding poses predicted by docking. rsc.org Additionally, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of the molecule, aiding in the design of derivatives with enhanced characteristics. dntb.gov.uaresearchgate.net
Identification of Undiscovered Biological Targets and Mechanisms
The xanthene scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netijarsct.co.in Derivatives have shown activities including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. nih.govresearchgate.netnih.gov The piperidine moiety is also a common feature in many biologically active compounds, including those targeting the central nervous system. nih.gov
Future research should focus on screening this compound and its derivatives against a broad range of biological targets to uncover novel therapeutic applications. Given the known activities of related compounds, potential areas of investigation include:
Anticancer Activity: Xanthene derivatives have been investigated as anticancer agents, with some showing the ability to inhibit cancer cell growth and interact with targets like p53 and c-Met kinase. researchgate.netnih.govnih.gov Future studies could explore the efficacy of this specific compound against various cancer cell lines and identify its precise molecular targets within cancer-related pathways.
Neuroprotective Effects: The structural features of the compound suggest potential activity within the central nervous system. Screening against neurodegenerative disease targets, such as sigma receptors or enzymes like acetylcholinesterase and butyrylcholinesterase, could reveal new therapeutic avenues. nih.govnih.gov
Antimicrobial and Antiviral Activity: The broad antimicrobial potential of xanthenes warrants investigation into the activity of this compound against various bacterial and fungal strains, as well as viruses. ijarsct.co.in
Enzyme Inhibition: Many xanthene and piperidine derivatives are known enzyme inhibitors. ijarsct.co.innih.gov High-throughput screening against diverse enzyme families, such as kinases, proteases, and metabolic enzymes like PPARγ, could identify novel inhibitory activities. nih.govdovepress.com
Expansion into Novel Non-Therapeutic Applications
Beyond medicine, the unique photophysical properties of the xanthene core open up possibilities for a range of non-therapeutic applications. Xanthene derivatives are renowned for their use as dyes and fluorescent probes. mdpi.comresearchgate.netresearchgate.net
Future research could focus on developing this compound derivatives as:
Fluorescent Probes and Sensors: The xanthene structure is the basis for highly fluorescent dyes like fluorescein (B123965) and rhodamine. mdpi.comencyclopedia.pub By modifying the substituents, it is possible to create probes that are sensitive to their environment. Research could explore the development of derivatives that act as fluorescent sensors for pH, metal ions, or specific biomolecules. researchgate.netresearchgate.netmdpi.com The spirocyclic nature of some xanthene-based probes, which can switch between a non-fluorescent and a fluorescent state, is a particularly interesting feature to explore. mdpi.comencyclopedia.pub
Materials for Laser Technologies and Flaw Detection: The high fluorescence of xanthene derivatives makes them suitable for use in laser dyes and in materials for magnetic luminescence flaw detection in industrial applications. mdpi.comresearchgate.net
Organic Materials: The structural rigidity and aromatic nature of the xanthene system could be exploited in the development of new organic materials with specific electronic or optical properties. researchgate.net
Development of Targeted Analytical Methodologies for Research Purposes
To support the aforementioned research directions, the development of robust and specific analytical methods is crucial. While standard techniques like NMR, mass spectrometry, and chromatography are used for characterization, future work could focus on creating methodologies tailored for specific research needs. researchgate.netshd-pub.org.rs
This includes developing sensitive assays for quantifying the compound and its metabolites in complex biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies. shd-pub.org.rs Advanced chromatographic techniques, coupled with mass spectrometry (LC-MS), could be optimized for high-throughput screening and metabolism studies.
Furthermore, specialized spectroscopic methods could be developed to study the interaction of the compound with its biological targets in real-time. For example, fluorescence spectroscopy could be used if fluorescent derivatives are synthesized, allowing for detailed binding studies and the determination of binding constants. srce.hr The creation of specific analytical standards and reference materials will also be vital to ensure the accuracy and reproducibility of research findings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for piperidin-1-yl(9H-xanthen-9-yl)methanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperidine derivative may react with a xanthene carbonyl precursor under reflux in anhydrous solvents like dichloromethane or THF. Catalysts such as triethylamine or DMAP can enhance reaction efficiency. Optimization involves varying solvent polarity (e.g., switching from polar aprotic to non-polar solvents) and temperature control to minimize side products. Characterization via H/C NMR and HPLC ensures purity .
Q. How is X-ray crystallography employed to determine the crystal structure of this compound, and what software tools are critical for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is performed using a Bruker APEX II diffractometer. Data collection involves ω-scans at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Structure solution uses direct methods (e.g., SHELXS-97), followed by refinement via SHELXL-97. Hydrogen bonding and torsion angles are analyzed using ORTEP-8. Disordered regions are modeled with constraints, and R-factors (<0.05) validate accuracy .
Q. Which spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O) and amine (N-H) functional groups (peaks ~1650–1750 cm and ~3300 cm, respectively).
- UV-Vis : Reveals π→π* transitions in the xanthene moiety (absorbance ~250–300 nm).
- NMR : F NMR (if fluorinated analogs exist) and 2D NOESY clarify spatial arrangements.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±0.001 Da) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps to predict charge-transfer behavior. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. MD simulations assess solvation effects in biological systems. Software like Gaussian 16 or ORCA is used, with solvent models (e.g., PCM) for aqueous environments. Validation involves comparing computed IR spectra with experimental data .
Q. What strategies resolve contradictions in crystallographic data, such as hydrogen bonding ambiguities in piperidine derivatives?
- Methodological Answer :
- Multi-Software Cross-Validation : Refine data using both SHELXL and Olex2 to compare hydrogen bonding parameters.
- Twinned Data Analysis : For overlapping reflections, twin matrix refinement (via PLATON) disentangles contributions.
- Neutron Diffraction : Resolves proton positions in cases of severe disorder (e.g., hydroxyl groups in 4-hydroxypiperidin-1-yl analogs).
- Database Mining : Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .
Q. How do structure-activity relationship (SAR) studies guide the design of analogs with enhanced antimicrobial or antioxidant activity?
- Methodological Answer :
- Functional Group Substitution : Replace the xanthene core with anthracene (as in ) to test π-stacking interactions.
- Bioassays : Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Antioxidant activity is measured via DPPH radical scavenging assays.
- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity (e.g., fluoro vs. chloro) with bioactivity. Recent studies show 4-fluoro analogs exhibit 2× higher antimicrobial potency than chloro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
